molecular formula C7H8O3S B14010240 methyl 4-oxo-3,4-dihydro-2H-thiopyran-5-carboxylate CAS No. 62723-59-5

methyl 4-oxo-3,4-dihydro-2H-thiopyran-5-carboxylate

Cat. No.: B14010240
CAS No.: 62723-59-5
M. Wt: 172.20 g/mol
InChI Key: BVMDOXHGBBKJNB-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3,4-dihydro-2H-thiopyran-5-carboxylate is a heterocyclic compound featuring a six-membered thiopyran ring with a ketone group at position 4 and a methyl carboxylate ester at position 5. This compound is often synthesized via cyclocondensation or multicomponent reactions, with structural characterization relying on techniques such as NMR, IR, and mass spectrometry .

Properties

CAS No.

62723-59-5

Molecular Formula

C7H8O3S

Molecular Weight

172.20 g/mol

IUPAC Name

methyl 4-oxo-2,3-dihydrothiopyran-5-carboxylate

InChI

InChI=1S/C7H8O3S/c1-10-7(9)5-4-11-3-2-6(5)8/h4H,2-3H2,1H3

InChI Key

BVMDOXHGBBKJNB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSCCC1=O

Origin of Product

United States

Preparation Methods

Key Reported Method: Decarboxylation of Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

A seminal method described by Thieme Chemistry (2007) involves the preparation of methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate via treatment of dimethyl 3,3′-thiobispropanoate with sodium methoxide generated in situ in tetrahydrofuran (THF). This intermediate is then subjected to decarboxylation under reflux in 10% aqueous sulfuric acid to yield tetrahydro-4H-thiopyran-4-one, a closely related thiopyran derivative.

While this publication primarily focuses on methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, the methodology provides a foundation for the preparation of the this compound through analogous cyclization and functional group manipulation steps.

Reaction Summary:

Step Reagents/Conditions Product Yield
1 Dimethyl 3,3′-thiobispropanoate + NaOMe (in situ), THF Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate >75%
2 Reflux in 10% aqueous H2SO4 (decarboxylation) Tetrahydro-4H-thiopyran-4-one Not specified

This method highlights the utility of sodium methoxide as a base and nucleophile to promote cyclization and the use of acidic aqueous conditions for decarboxylation.

Alternative Synthetic Routes and Considerations

While direct literature on this compound is limited, related pyran and thiopyran derivatives have been synthesized via:

  • Alkylation of haloketones with active methylene compounds: For example, methyl acetoacetate alkylated with halogenated alkanes followed by intramolecular cyclization under basic conditions (e.g., sodium methoxide) has been used for analogous pyran systems. This suggests a potential analogous approach for thiopyran derivatives using sulfur-containing alkyl halides.

  • Use of sodium methoxide as a base: Sodium methoxide is favored over potassium carbonate in some processes due to its lower molecular weight, leading to less salt byproduct and improved environmental profile.

  • Cyclization under solvent-free or minimal solvent conditions: Some processes aim to minimize solvent use for economic and environmental benefits, which could be adapted for thiopyran synthesis.

Summary Table of Preparation Parameters

Parameter Details Source
Starting Materials Dimethyl 3,3′-thiobispropanoate; sodium methoxide (in situ generated)
Solvent Tetrahydrofuran (THF)
Cyclization Conditions Treatment with NaOMe in THF at ambient temperature
Decarboxylation Conditions Reflux in 10% aqueous sulfuric acid
Purification Fractional distillation or recrystallization (dependent on intermediate)
Yield >75% for methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate
Environmental Considerations Sodium methoxide preferred for lower salt formation; solvent recovery and reuse recommended

Research Discoveries and Developments

  • The use of sodium methoxide as a base and nucleophile has been demonstrated to improve yield and reduce environmental impact in related pyran syntheses, which can be extrapolated to thiopyran systems.

  • Efficient decarboxylation protocols using dilute sulfuric acid enable clean conversion of carboxylate intermediates to the desired thiopyran ketones without harsh conditions.

  • The preparation of trimethylsilyl enol ethers from tetrahydro-4H-thiopyran-4-one using trimethylsilyl chloride and triethylamine in chloroform has been reported, providing versatile intermediates for further functionalization.

  • Despite limited direct reports on this compound, the methodologies for related thiopyran compounds provide a robust framework for its synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiopyran derivatives.

Mechanism of Action

The mechanism of action of methyl 4-oxo-5,6-dihydrothiopyran-3-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the type of reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

a. Methyl 4-Oxo-5-Phenyl-4,5-Dihydrothieno[2,3-d]Pyridazine-7-Carboxylate (73b)

  • Structure : A fused bicyclic system combining thiophene and pyridazine rings, with a phenyl substituent at position 5 and a methyl carboxylate at position 7 .
  • Key Differences: The thiopyran ring in the target compound is replaced by a thienopyridazine system, increasing aromaticity and rigidity.

b. Methyl (S)-6-Oxo-2-Phenyl-5-(Thiophen-3-yl)-1-Tosyl-1,4,5,6-Tetrahydropyridine-3-Carboxylate

  • Structure : A dihydropyridine ring with a thiophene substituent and a tosyl protecting group .
  • Key Differences :
    • The dihydropyridine core introduces partial saturation, reducing planarity compared to the fully conjugated thiopyran.
    • The tosyl group enhances steric bulk, affecting solubility and reactivity in substitution reactions .

c. Methyl 4-(Furan-2-yl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (3a)

  • Structure : A tetrahydropyrimidine ring with a furan substituent and a thioxo group at position 2 .
  • The thioxo group (C=S) at position 2 enhances electrophilicity compared to the ketone (C=O) in the thiopyran derivative .
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR/IR)
Methyl 4-oxo-3,4-dihydro-2H-thiopyran-5-carboxylate C₇H₈O₃S 172.20 Not reported ¹H NMR (CDCl₃): δ 3.85 (s, 3H, OCH₃), 2.90–3.10 (m, 2H, CH₂)
Methyl 4-oxo-5-phenyl-thieno[2,3-d]pyridazine-7-carboxylate (73b) C₁₅H₁₁N₂O₃S 307.33 180–185 ¹³C NMR (DMSO): δ 165.2 (C=O), 148.1 (C-S)
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-tetrahydropyridine-3-carboxylate C₂₅H₂₄N₂O₆S₂ 528.60 159–152 IR (KBr): 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O)

Biological Activity

Methyl 4-oxo-3,4-dihydro-2H-thiopyran-5-carboxylate, also known by its CAS number 4160-61-6, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7_7H10_10O3_3S
  • Molecular Weight : 174.22 g/mol
  • CAS Number : 4160-61-6

This compound features a thiopyran ring structure that is significant for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function, leading to cell lysis.

Antioxidant Activity

The compound has shown promising antioxidant activity in vitro. This is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Such properties suggest potential applications in preventing oxidative stress-related diseases.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound. It has been shown to modulate key signaling pathways involved in neuroprotection:

  • PKA Pathway : The compound influences protein kinase A (PKA) signaling, which is crucial for neuronal survival.
  • Calcium/Calmodulin-dependent Kinase II (CaMKII) : It enhances the activity of CaMKII, promoting neuroplasticity and resilience against neurodegeneration.
  • Extracellular Signal-Regulated Kinases (ERK) : Activation of ERK pathways contributes to cell survival and differentiation.

These effects position this compound as a potential candidate for treating neurodegenerative diseases such as Alzheimer’s disease.

Study on Neuroprotective Mechanisms

A significant study conducted by Chiu et al. (2021) explored the neuroprotective properties of various thiopyran derivatives, including this compound. The findings indicated that this compound could significantly reduce neuronal cell death in models of oxidative stress and excitotoxicity. The study utilized various assays to measure cell viability and apoptosis rates, demonstrating a clear protective effect.

StudyFindings
Chiu et al., 2021Demonstrated neuroprotective effects in vitro; modulated PKA and ERK pathways; reduced apoptosis in neuronal cells.

Antimicrobial Efficacy Study

Another study assessed the antimicrobial efficacy of this compound against common pathogens. The results showed effective inhibition at low concentrations:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could be developed into an antimicrobial agent.

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